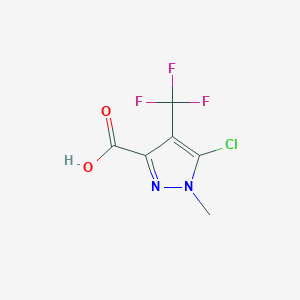![molecular formula C21H15FN2O B2835711 2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one CAS No. 922994-26-1](/img/structure/B2835711.png)
2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one is a useful research compound. Its molecular formula is C21H15FN2O and its molecular weight is 330.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Theoretical Analysis
The study on "Experimental and Theoretical Studies" by Ulaş (2020) delves into the structural analysis of a similar naphthalene derivative, focusing on its synthesis, antioxidant potential, and theoretical support via DFT and HF methods. This compound's electronic and structural properties, including bond lengths and angles, HOMO and LUMO energies, and vibrational frequencies, were comprehensively evaluated, demonstrating its potential as a biologically active drug (Ulaş, 2020).
Chemical Interactions and Properties
Another research, "Reaction of the 1,8-bis(diphenylmethylium)naphthalenediyl dication with fluoride," by Wang et al. (2004), investigates the interaction of a naphthalene dication with fluoride, revealing the formation of a unique cation containing a C-F-->C bridge. This study highlights the compound's structural features and its reactivity with fluoride, providing insights into the chemical behavior of naphthalene derivatives (Wang et al., 2004).
Application in Solar Cells
The research titled "Enhanced performance in bulk heterojunction solar cells by introducing naphthalene derivatives as processing additives" by Heo et al. (2013) explores the use of naphthalene derivatives, including fluoronaphthalene, in improving the efficiency of polymer solar cells. This study demonstrates the impact of naphthalene derivatives on photon absorbance properties, crystallinity, nanostructure, and overall performance enhancement in solar cell applications (Heo et al., 2013).
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-19-11-4-2-7-16(19)14-24-21(25)13-12-20(23-24)18-10-5-8-15-6-1-3-9-17(15)18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUJRGWPNSOBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2835628.png)
![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)







![(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835644.png)



![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2835650.png)
